Bienvenue dans la boutique en ligne BenchChem!

(2-Phenylethyl-d5)-hydrazine, monosulfate

MAO inhibition kinetic isotope effect deuterium substitution

(2-Phenylethyl-d5)-hydrazine, monosulfate (CAS 1219798-40-9), also known as Phenelzine-d5 sulfate, is a penta-deuterated analog of the monoamine oxidase (MAO) inhibitor phenelzine sulfate (CAS 156-51-4) in which five hydrogen atoms on the phenyl ring are replaced by deuterium. The compound carries a molecular weight of 239.3 Da (versus 234.3 Da for the non-deuterated form) and is supplied as a solid with isotopic enrichment ≥99 atom % D and chemical purity ≥99% deuterated forms (d1–d5).

Molecular Formula C8H14N2O4S
Molecular Weight 239.31 g/mol
Cat. No. B3025971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Phenylethyl-d5)-hydrazine, monosulfate
Molecular FormulaC8H14N2O4S
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNN.OS(=O)(=O)O
InChIInChI=1S/C8H12N2.H2O4S/c9-10-7-6-8-4-2-1-3-5-8;1-5(2,3)4/h1-5,10H,6-7,9H2;(H2,1,2,3,4)/i1D,2D,3D,4D,5D;
InChIKeyRXBKMJIPNDOHFR-GWVWGMRQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Phenylethyl-d5)-hydrazine, monosulfate (Phenelzine-d5 sulfate): A Deuterated MAO Inhibitor for Quantitative Bioanalysis and Isotope-Effect Research


(2-Phenylethyl-d5)-hydrazine, monosulfate (CAS 1219798-40-9), also known as Phenelzine-d5 sulfate, is a penta-deuterated analog of the monoamine oxidase (MAO) inhibitor phenelzine sulfate (CAS 156-51-4) in which five hydrogen atoms on the phenyl ring are replaced by deuterium . The compound carries a molecular weight of 239.3 Da (versus 234.3 Da for the non-deuterated form) and is supplied as a solid with isotopic enrichment ≥99 atom % D and chemical purity ≥99% deuterated forms (d1–d5) . Its primary designated application is as a stable isotope-labeled internal standard for the quantification of phenelzine in biological matrices by GC-MS or LC-MS, leveraging the mass difference of +5 Da for selective ion monitoring [1].

Why Phenelzine-d5 Sulfate Cannot Be Replaced by Non-Deuterated Phenelzine or Alternative Deuterated Variants in Quantitative and Pharmacological Studies


Substituting (2-phenylethyl-d5)-hydrazine, monosulfate with non-deuterated phenelzine, or with alternative deuterated forms such as phenelzine-d4, introduces quantifiable errors in both analytical accuracy and pharmacological outcome interpretation. Deuterium substitution at the phenyl ring (d5) versus the side chain (e.g., 1,1-dideutero or d4) alters the primary kinetic isotope effect (VH/VD = 3.1 at carbon-1) and produces distinct metabolic and pharmacodynamic profiles that are non-interchangeable [1][2]. In vivo, deuterated phenelzine exhibits approximately 5-fold greater efficacy in inhibiting cerebral MAO compared to non-deuterated phenelzine, with differential potentiation of MAO-A versus MAO-B [2][3]. Furthermore, in quantitative LC-MS/MS workflows, structural analog internal standards such as benzylhydrazine fail to correct for matrix-dependent ion suppression and extraction variability to the same degree as a co-eluting, isotopically matched internal standard, introducing systematic quantification bias [4][5]. The deuterium labeling position and count directly govern both analytical specificity and biological potency; generic substitution without these precise isotopic specifications invalidates data comparability across studies.

Quantitative Differentiation Evidence for (2-Phenylethyl-d5)-hydrazine, monosulfate Versus Closest Analogs and Alternatives


Primary Kinetic Isotope Effect (VH/VD = 3.1) in MAO-Catalyzed Metabolism of Phenelzine-d5 Versus Non-Deuterated Phenelzine

In a direct head-to-head comparison using rat liver mitochondrial MAO preparations, substitution of hydrogen by deuterium at the 1-carbon position of phenelzine reduced the rate of phenylacetaldehyde formation with a VH/VD value of 3.1, indicating a primary isotope effect [1]. While the initial reversible inhibition Ki values were not significantly affected by deuteration, the irreversible inhibition of MAO—as estimated from IC50 values—was substantially potentiated [1]. This differential effect demonstrates that deuterated phenelzine partitions differently through the suicide-inhibition pathway, accumulating the phenylethyldiazene intermediate that covalently inactivates the enzyme [1].

MAO inhibition kinetic isotope effect deuterium substitution enzyme mechanism

Approximately 5-Fold Increase in In Vivo Cerebral MAO Inhibition Efficacy of Deuterated Phenelzine Over Non-Deuterated Phenelzine

In a 13-day chronic dosing study comparing phenelzine and 1,1-dideuterophenelzine administered subcutaneously via miniosmotic pumps at 0.5 or 2.5 mg/kg/day in rats, deuterated phenelzine inhibited both MAO-A and MAO-B to a greater extent than the same dose of non-deuterated phenelzine [1]. Overall efficacy of phenelzine was increased approximately 5-fold by deuteration [1]. Furthermore, deuterated phenelzine produced greater dose-dependent decreases in DOPAC, HVA, and 5-HIAA, and greater increases in monoamine levels (with the exception of phenylethylamine) compared to non-deuterated phenelzine [1].

in vivo MAO inhibition deuterium potentiation brain monoamines dose-response

Behavioral Potentiation at Doses Where Non-Deuterated Phenelzine Is Behaviorally Inactive

In a direct comparative behavioral study, phenelzine administered to rats at 12.5 or 25.0 mg/kg had little or no effect on spontaneous activity, whereas identical doses of deuterated phenelzine produced a robust behavioral syndrome including hyperactivity, wet-dog shakes, forepaw padding, splayed hind limbs, backward walking, sniffing, and stereotyped grooming lasting 2–12 hours post-injection [1]. The behavioral response induced by 50.0 mg/kg phenelzine was also strongly potentiated by deuterium substitution [1]. The authors concluded that the increased behavioral response likely reflects greater MAO inhibitory potency of the deuterated analog in vivo [1].

behavioral pharmacology deuterium potentiation MAOI hyperactivity syndrome dose threshold

Region-Specific Monoamine Potentiation with Chronic Deuterated Phenelzine Administration: Greater Effect Magnitude at Lower Doses Versus Non-Deuterated Phenelzine

A study comparing acute (1–2 mg/kg s.c.) and chronic (0.25–2 mg/kg/day via osmotic pump, 13 days) administration of phenelzine and phenelzine-d4 across four brain regions (striatum, hypothalamus, hippocampus, frontal cortex) found that deuterium substitution markedly potentiated the effects of phenelzine on dopamine, serotonin (5-HT), and noradrenaline levels, as well as on the acid metabolites DOPAC, HVA, and 5-HIAA [1]. Critically, the differences between phenelzine and phenelzine-d4 effects were more marked at lower doses and were enhanced with chronic administration [1]. This dose-dependent divergence indicates that the pharmacological impact of deuteration is most pronounced at therapeutically relevant, lower exposure levels [1].

regional monoamine metabolism chronic dosing deuterium potentiation brain microdialysis

Isotopic Purity Specification (≥99% Deuterated Forms, 99 Atom % D) and Its Impact on Quantitative LC/GC-MS Accuracy Versus Lower-Enrichment or Structural Analog Standards

(2-Phenylethyl-d5)-hydrazine, monosulfate is supplied with a certified isotopic enrichment of 99 atom % D and chemical purity ≥99% deuterated forms (d1–d5) . This high enrichment ensures that the +5 Da mass shift relative to unlabeled phenelzine provides unambiguous chromatographic separation in the mass domain, eliminating cross-talk between analyte and internal standard channels in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes . By contrast, structural analog internal standards such as benzylhydrazine lack isotopic matching, resulting in different extraction recovery, derivatization efficiency, and ionization response that produce matrix-dependent quantification bias [1][2]. An isotope dilution GC-MS assay using deuterated phenelzine as internal standard achieved a limit of quantification of 2 ng/mL with approximately 10% precision in human plasma [1], while a non-isotopic GC-NPD method using benzylhydrazine as internal standard required a 2-mL sample to achieve CVs of 5% at the 10-ng/mL level [2].

isotope dilution mass spectrometry internal standard isotopic enrichment quantitative bioanalysis

Optimal Application Scenarios for (2-Phenylethyl-d5)-hydrazine, monosulfate Based on Verified Differential Evidence


Stable Isotope Dilution LC-MS/MS Quantification of Phenelzine in Plasma, Serum, or Tissue Homogenates for Pharmacokinetic and Therapeutic Drug Monitoring Studies

Phenelzine-d5 sulfate is the appropriate internal standard for isotope dilution GC-MS or LC-MS/MS assays quantifying phenelzine in biological matrices. The +5 Da mass shift and ≥99 atom % D isotopic enrichment provide unambiguous discrimination from the unlabeled analyte, enabling a validated LOQ of 2 ng/mL with approximately 10% precision—performance unattainable with structural analog internal standards such as benzylhydrazine [1]. The co-elution and matched ionization efficiency of the d5-isotopologue correct for matrix-dependent ion suppression and variable extraction recovery, which is critical for accurate steady-state plasma level determination in patients receiving therapeutic phenelzine doses [1].

Mechanistic Studies of MAO Suicide Inhibition Using Deuterium Kinetic Isotope Effects to Probe the Phenylethyldiazene Intermediate Pathway

The primary kinetic isotope effect (VH/VD = 3.1) observed with deuterated phenelzine in rat liver mitochondrial MAO preparations makes this compound uniquely suited for mechanistic enzymology studies investigating the suicide inhibition pathway [2]. The differential potentiation of irreversible versus reversible MAO inhibition by deuteration allows researchers to dissect the relative contributions of the phenylethyldiazene covalent adduct formation versus the phenylethylidene hydrazine hydrolysis pathway—a mechanistic question that cannot be addressed using non-deuterated phenelzine [2].

In Vivo Pharmacodynamic Studies Requiring Dose-Response Characterization of MAO Inhibition and Regional Brain Monoamine Modulation

For chronic in vivo studies investigating MAO-A versus MAO-B isoform selectivity and regional monoamine changes, deuterated phenelzine provides approximately 5-fold greater efficacy than non-deuterated phenelzine at equivalent doses, with effects most pronounced at low doses (0.25–0.5 mg/kg/day) [3][4]. Researchers designing protocols with extended subcutaneous miniosmotic pump delivery must stipulate the deuterated form to ensure dose-response reproducibility, as substitution with non-deuterated phenelzine would require approximately 5-fold higher dosing to achieve comparable MAO inhibition—introducing potential off-target effects at elevated exposures [3].

Behavioral Pharmacology Experiments Assessing the Functional Consequences of MAO Inhibition at Threshold Doses

In behavioral pharmacology protocols where phenelzine is used to probe the relationship between MAO inhibition and behavioral output, deuterated phenelzine produces measurable hyperactivity, stereotypy, and wet-dog shakes at doses (12.5–25 mg/kg) where non-deuterated phenelzine is behaviorally silent [5]. This functional threshold difference is essential for studies aiming to establish dose-response relationships for MAOI-induced behavioral syndromes; procurement of the incorrect isotopic form would result in false-negative behavioral readouts at low-to-moderate doses [5].

Quote Request

Request a Quote for (2-Phenylethyl-d5)-hydrazine, monosulfate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.